{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid
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Overview
Description
This compound belongs to the class of heterocyclic compounds known as triazoles . Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of the triazole compound with different amines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The compound potently intercalates DNA, which is nearly equipotent to that of doxorubicin . Compounds with similar structures exhibited good DNA-binding affinities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by IR absorption spectra and 1H-NMR spectrum .Scientific Research Applications
Synthesis Methods
Novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which include derivatives of {7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid, were synthesized. A variety of acetamides were produced, and their structures were confirmed using 1H NMR spectroscopy. This work highlights a synthetic approach for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antimicrobial Activities of Heterocyclic Compounds
Biological Properties
Research demonstrates that certain heterocyclic compounds, including those related to this compound, have been tested for antimicrobial activities. The structural features of these compounds, deduced through spectral data, play a significant role in their biological properties (Taha & El-Badry, 2007).
New Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines
Nitration and Heterocyclization Studies
The study of nitration of azolo[1,5-a]pyrimidin-7-amines, related to the chemical structure , leads to interesting derivatives in the pyrimidine and/or pyrazole ring. These compounds undergo further heterocyclization, forming new fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, which could have potential applications in various scientific research fields (Gazizov et al., 2020).
Cyclisation Reactions and Formation of Azolo[5,1-c][1,2,4]Triazines
Chemical Reactivity and Formation
Exploring the cyclisation reactions of azolylhydrazones, researchers have identified pathways to create azolo[5,1-c][1,2,4]triazines. These reactions and the resultant products are significant for understanding the chemical behavior and potential applications of similar compounds (Gray et al., 1976).
Mechanism of Action
Target of Action
The compound “{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid” belongs to the class of 1,2,4-triazoles . Compounds in this class are known to have a wide range of biological activities, including antiviral, antimicrobial, and anticancer effects . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action for “this compound” would need to be determined through experimental studies.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, some 1,2,4-triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some 1,2,4-triazoles, for example, can cause cell death in fungi by disrupting cell membrane integrity .
Safety and Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents is encouraged .
Properties
IUPAC Name |
2-[7-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-7(2)12-14-13(21-17-12)8-3-4-18-9(5-8)15-16-10(18)6-11(19)20/h3-5,7H,6H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRSIRGTSDHNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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